1-Methyl-1,7-diazaspiro[3.5]nonan-2-one

Catalog No.
S13318206
CAS No.
M.F
C8H14N2O
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1,7-diazaspiro[3.5]nonan-2-one

Product Name

1-Methyl-1,7-diazaspiro[3.5]nonan-2-one

IUPAC Name

1-methyl-1,7-diazaspiro[3.5]nonan-2-one

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C8H14N2O/c1-10-7(11)6-8(10)2-4-9-5-3-8/h9H,2-6H2,1H3

InChI Key

ICUBQEBRGGUELC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC12CCNCC2

1-Methyl-1,7-diazaspiro[3.5]nonan-2-one is a nitrogen-containing heterocyclic compound characterized by its unique spirocyclic structure. This compound features a diazaspiro framework, which consists of two nitrogen atoms incorporated into a spirocyclic system, providing it with distinctive chemical and biological properties. The presence of the methyl group at the 1-position enhances its reactivity and potential interactions with biological targets.

  • Oxidation: This compound can undergo oxidation to form various oxidation states, altering its chemical properties.
  • Reduction: Reduction reactions can convert the compound into a less oxidized form, potentially changing its reactivity.
  • Substitution: The compound can engage in substitution reactions where functional groups are replaced by others.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific products formed depend on the reaction conditions and reagents used, leading to a variety of derivatives that may exhibit different properties.

Research has indicated that 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one exhibits promising biological activity, particularly as a covalent inhibitor against the KRAS G12C mutant, which is implicated in various cancers. Studies have demonstrated that derivatives of this compound can show favorable metabolic stability and anti-tumor activity . Its unique spirocyclic structure may facilitate interactions with specific biological targets, modulating their activity and offering potential therapeutic applications.

The synthesis of 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one typically involves the cyclization of suitable precursors such as diamines with carbonyl compounds. This reaction is often catalyzed and conducted under inert atmospheric conditions to minimize side reactions. Industrially, large-scale synthesis may employ optimized conditions to maximize yield and purity, including purification techniques like recrystallization or chromatography .

The applications of 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one span several fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its effects on biological systems and as a ligand in binding studies.
  • Medicine: Potential candidate for drug development due to its stability and unique structure.
  • Industry: Utilized in creating specialty chemicals with tailored properties .

The mechanism of action for 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one involves its interaction with molecular targets within biological systems. The spirocyclic nature allows it to bind effectively to receptors or enzymes, influencing their functionality. Specific pathways and targets depend on the biological context in which the compound is studied .

Several compounds share structural similarities with 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one:

Compound NameStructural FeaturesUnique Aspects
1,7-Diazaspiro[3.5]nonan-2-oneSimilar spirocyclic structure without methyl substitutionLacks enhanced reactivity due to absence of methyl group
2-Methyl-2,7-diazaspiro[3.5]nonan-1-one hydrochlorideAnother spirocyclic variant with different substitutionDifferent substitution pattern may lead to varied biological activity

The uniqueness of 1-Methyl-1,7-diazaspiro[3.5]nonan-2-one lies in its specific methyl substitution pattern which influences both its chemical reactivity and biological interactions compared to its analogs .

XLogP3

-0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

154.110613074 g/mol

Monoisotopic Mass

154.110613074 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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